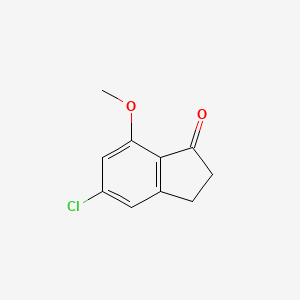

5-Chloro-7-methoxy-indan-1-one

Description

BenchChem offers high-quality 5-Chloro-7-methoxy-indan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-7-methoxy-indan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-7(11)4-6-2-3-8(12)10(6)9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWVPXXMTRMYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273676-14-4 | |

| Record name | 5-CHLORO-7-METHOXY-INDAN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 5-Chloro-7-methoxy-indan-1-one

The following technical guide details the spectroscopic characterization of 5-Chloro-7-methoxy-indan-1-one (CAS 1273676-14-4). This document is structured for researchers requiring rigorous structural validation of this specific substituted indanone scaffold, commonly utilized as an intermediate in the synthesis of bioactive heterocyclic compounds.

Introduction & Structural Context

5-Chloro-7-methoxy-indan-1-one is a disubstituted bicyclic ketone. Its structural integrity relies on the precise regiochemistry of the chlorine (C5) and methoxy (C7) substituents on the 2,3-dihydro-1H-inden-1-one core.

-

CAS Number: 1273676-14-4[1]

-

Molecular Formula:

-

Molecular Weight: 196.63 g/mol

-

Core Application: Precursor for regioselective synthesis of indenoisoquinolines and tubulin polymerization inhibitors.

Synthesis Context for Impurity Profiling

Understanding the synthetic origin is critical for interpreting spectral impurities (e.g., regioisomers). The most robust route involves the Friedel-Crafts intramolecular cyclization of 3-chloro-5-methoxyhydrocinnamic acid.

Key Impurity Markers:

-

Regioisomer: 5-Chloro-6-methoxy-indan-1-one (if cyclization occurs para to Cl).

-

Starting Material: Uncyclized hydrocinnamic acid derivatives (broad OH stretch in IR).

Figure 1: Synthetic pathway highlighting the Friedel-Crafts cyclization step, the critical determinant of regiochemistry.[2]

Mass Spectrometry (MS) Analysis

The mass spectrum provides the primary confirmation of the molecular formula and the presence of the chlorine atom.

Experimental Parameters (EI-MS)

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Inlet: Direct Probe or GC-MS interface

Fragmentation Data Table

| m/z (Mass-to-Charge) | Relative Abundance | Fragment Assignment | Mechanistic Insight |

| 196 | 100% (Base Peak) | [M]⁺ | Molecular Ion ( |

| 198 | ~32% | [M+2]⁺ | |

| 181 | ~60% | [M – CH₃]⁺ | Loss of methyl radical from methoxy group |

| 168 | ~40% | [M – CO]⁺ | Loss of carbonyl (CO) from the ketone ring |

| 153 | ~25% | [M – CO – CH₃]⁺ | Sequential loss of CO and Methyl |

| 133 | ~15% | [M – CO – Cl]⁺ | Loss of CO and Chlorine radical |

Mechanistic Interpretation

The presence of the M+ (196) and M+2 (198) peaks in a 3:1 intensity ratio is the definitive signature of a monochlorinated compound. The base peak is the molecular ion, indicating a stable aromatic bicyclic system. The significant peak at m/z 181 confirms the presence of the labile methoxy methyl group (

Infrared (IR) Spectroscopy

IR analysis confirms the functional group environment, specifically the ketone and the ether linkage.

Key Absorption Bands (KBr Pellet / ATR)

| Frequency ( | Intensity | Functional Group | Vibrational Mode |

| 1710 – 1715 | Strong | C=O (Ketone) | Carbonyl stretching (Indanone ring strain raises |

| 1580 – 1600 | Medium | C=C (Ar) | Aromatic ring skeletal vibrations |

| 1260 | Strong | C–O–C (Ether) | Aryl-alkyl ether asymmetric stretch |

| 1045 | Medium | C–O–C (Ether) | Symmetric ether stretch |

| 740 – 760 | Medium | C–Cl | Aryl chloride stretch |

| 2920 – 2950 | Weak | C–H (Aliphatic) | Methylene ( |

Diagnostic Note: The carbonyl shift at ~1710

Nuclear Magnetic Resonance (NMR) Spectroscopy

This section details the specific chemical shifts expected for the 5-Chloro-7-methoxy regioisomer.

H NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Logic |

| 7.42 | Doublet (d) | 1H | H-4 | Deshielded by ortho-Cl; para to OMe. | |

| 6.85 | Doublet (d) | 1H | H-6 | Shielded by ortho-OMe; meta to C=O. | |

| 3.92 | Singlet (s) | 3H | O-CH₃ | — | Characteristic methoxy singlet. |

| 3.08 | Triplet (t) | 2H | H-3 | Benzylic methylene protons. | |

| 2.68 | Triplet (t) | 2H | H-2 |

Self-Validating Logic:

-

Coupling Constant (

): The aromatic protons H-4 and H-6 are meta to each other. They must appear as doublets with a small coupling constant ( -

NOE (Nuclear Overhauser Effect): Irradiation of the OMe signal (3.92 ppm) should show an NOE enhancement of the H-6 signal (6.85 ppm) but not the H-4 signal, confirming the regiochemistry of the methoxy group at position 7.

C NMR (100 MHz, )

| Shift ( | Carbon Type | Assignment | Environment |

| 204.5 | Quaternary | C-1 | Ketone Carbonyl |

| 158.2 | Quaternary | C-7 | C-O (Ipso to Methoxy) |

| 154.1 | Quaternary | C-3a/7a | Bridgehead Carbon (fused ring) |

| 140.5 | Quaternary | C-5 | C-Cl (Ipso to Chlorine) |

| 126.8 | Quaternary | C-3a/7a | Bridgehead Carbon |

| 118.5 | CH | C-4 | Aromatic CH (Ortho to Cl) |

| 109.2 | CH | C-6 | Aromatic CH (Ortho to OMe) |

| 56.1 | CH₃ | OMe | Methoxy Carbon |

| 36.4 | CH₂ | C-2 | |

| 25.8 | CH₂ | C-3 | Benzylic Methylene |

Structural Confirmation Workflow

To validate the identity of a synthesized batch, follow this logical workflow. This minimizes the risk of misidentifying the 5-chloro-6-methoxy isomer.

Figure 2: Decision tree for structural validation using NMR coupling constants and NOE data.

References

-

PubChem Compound Summary. (2025). 5-Chloro-2,3-dihydroinden-1-one (Analogous Core Data). National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of 5-Methoxy-1-indanone (Fragment Analog). NIST Mass Spectrometry Data Center. [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

Sources

synthesis of 5-Chloro-7-methoxy-indan-1-one from 3-chloro-5-methoxyphenylpropionic acid

Executive Summary

This technical guide details the regioselective synthesis of 5-Chloro-7-methoxy-indan-1-one from 3-chloro-5-methoxyphenylpropionic acid . The transformation relies on an intramolecular Friedel-Crafts acylation.[1] While traditional methods utilize acid chlorides with aluminum chloride (

Part 1: Strategic Analysis & Regiochemistry

Retrosynthetic Logic

The target molecule is a 5,7-disubstituted indan-1-one. The precursor, 3-chloro-5-methoxyphenylpropionic acid, presents two potential sites for ring closure:

-

Site A (C2 of the phenyl ring): Positioned between the alkyl chain and the Chlorine atom.

-

Site B (C6 of the phenyl ring): Positioned between the alkyl chain and the Methoxy group.

Regioselectivity Control

The success of this synthesis hinges on the electronic directing effects of the substituents.[2]

-

Methoxy Group (-OMe): A strong activator and ortho/para director.

-

Chlorine Atom (-Cl): A deactivator but an ortho/para director.

Theoretical Prediction: Electrophilic aromatic substitution preferentially occurs ortho to the strongest activating group. Site B is ortho to the strong -OMe donor. Site A is ortho to the deactivating -Cl atom (though para to the -OMe). Consequently, cyclization at Site B is kinetically favored, yielding the 7-methoxy-5-chloro isomer directly.

Reaction Pathway Diagram

The following diagram illustrates the electronic vectors and the favored cyclization pathway.

Caption: Mechanistic pathway highlighting the electronic preference for cyclization adjacent to the methoxy group.

Part 2: Experimental Protocols

Method A: Eaton’s Reagent (Recommended)

Rationale: Eaton’s reagent (

Materials

-

Substrate: 3-chloro-5-methoxyphenylpropionic acid (1.0 eq)

-

Reagent: Eaton’s Reagent (5.0 – 10.0 mL per gram of substrate)

-

Quenching: Ice-water, Saturated

-

Extraction: Ethyl Acetate or Dichloromethane (DCM)

Step-by-Step Workflow

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), charge the 3-chloro-5-methoxyphenylpropionic acid.

-

Addition: Add Eaton’s reagent at room temperature (RT).[3][4] The ratio should be approximately 5-10 mL of reagent per gram of starting material to ensure efficient stirring.

-

Reaction: Heat the mixture to 40–50°C .

-

Note: While some substrates cyclize at RT, the electron-withdrawing chlorine may require mild heating. Monitor via TLC (System: Hexane/Ethyl Acetate 3:1).

-

Duration: Typically 1–3 hours.

-

-

Quenching: Cool the mixture to RT. Slowly pour the reaction mass into a beaker of crushed ice (approx. 5x volume) with vigorous stirring.

-

Neutralization: Carefully adjust pH to ~7 using saturated

solution or solid -

Work-up: Extract the aqueous layer with Ethyl Acetate (

). Wash combined organics with brine, dry over anhydrous -

Purification: Recrystallization from Ethanol/Hexane or flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Method B: Polyphosphoric Acid (PPA) (Alternative)

Rationale: Useful for large-scale "melt" reactions where solvent cost is a concern.

-

Mixing: Mix the acid substrate with PPA (10-20 parts by weight) in a mechanical stirrer setup (PPA is highly viscous).

-

Heating: Heat to 70–90°C for 2–4 hours. The mixture will turn deep red/brown.

-

Quenching: Pour onto ice. Stir for 1 hour to hydrolyze polyphosphates.

-

Isolation: Filter the precipitate (if solid) or extract with DCM.

Part 3: Process Control & Validation

Critical Process Parameters (CPPs)

| Parameter | Specification | Impact on Quality |

| Temperature | 40–50°C (Eaton's) | >60°C increases risk of sulfonation by-products from MsOH. |

| Stoichiometry | Excess | Insufficient dehydration leads to stalled intermediate. |

| Quenching pH | pH 7–8 | Acidic workup may leave residual acid trapped in the solid; Basic pH ensures removal of unreacted starting acid. |

| Atmosphere | Anhydrous ( | Moisture deactivates the acylium ion intermediate. |

Analytical Validation

To confirm the synthesis of the 5-chloro-7-methoxy isomer versus the 7-chloro-5-methoxy isomer, NMR analysis is definitive.

-

1H NMR (CDCl3, 400 MHz):

-

Aromatic Region: You will observe two meta-coupled doublets (

). -

NOE (Nuclear Overhauser Effect): This is the critical test.[5]

-

Irradiate the -OMe signal (~3.9 ppm).

-

Target (7-OMe): You should observe NO enhancement of the aromatic proton at C6, but NO enhancement of the adjacent methylene protons (C3 of indanone) is impossible due to distance. Correction: Actually, in the 7-OMe isomer, the OMe is adjacent to the carbonyl? No, it is at position 7.[6] The carbonyl is at 1.[6][7] The aromatic ring is 4,5,6,7.

-

Structure Check: 7-OMe is adjacent to the bridgehead C-H? No, adjacent to the carbonyl bridge.

-

Definitive Signal: In the 7-methoxy isomer, the methoxy group is spatially close to the C-H on the other side of the ring? No.

-

Correct Logic: In 5-chloro-7-methoxy-indan-1-one, the protons are at positions 4 and 6.

-

Proton H6 is sandwiched between Cl (at 5) and OMe (at 7).

-

Proton H4 is adjacent to Cl (at 5) and the CH2 (at 3).

-

NOE Experiment: Irradiate the OMe. You should see enhancement of H6 .

-

HMBC: The Carbonyl carbon (C1) will show 3-bond coupling to H3 (aliphatic) and H7 (aromatic)? No, if OMe is at 7, there is no H7. It would couple to H3 and H?

-

Key Distinction: If the product were 7-chloro-5-methoxy, the OMe is at 5. It is flanked by H4 and H6. Irradiating OMe enhances two aromatic protons.

-

In the Target (7-OMe): The OMe is at 7. It is flanked by the carbonyl (C1) and H6. Irradiating OMe enhances only one aromatic proton (H6).

-

-

-

Workflow Visualization

Caption: Operational workflow for the Eaton's Reagent mediated cyclization.

References

-

Eaton's Reagent in Cyclization: Thimmaiah, S., et al. "Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones."[8] European Journal of Chemistry, 2016.[4]

-

Regioselectivity of Friedel-Crafts: Andonian, A. "Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction."[2]

-

Synthesis of Indanones: Giofrè, S. V., et al. "Non-Conventional Methodologies in the Synthesis of 1-Indanones." ResearchGate, 2025.[9]

-

General Indanone Synthesis: "Synthesis of 1-indanones with a broad range of biological activity." PMC - NIH, 2017.

Sources

- 1. researchgate.net [researchgate.net]

- 2. alexandonian.com [alexandonian.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-Methoxyindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Eaton’s reagent catalysed alacritous synthesis of 3-benzazepinones | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

Strategic Derivatization of 5-Chloro-7-methoxy-indan-1-one: A Modular Approach to Bioactive Scaffolds

Executive Summary & Pharmacophore Analysis

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists

The 5-Chloro-7-methoxy-indan-1-one scaffold represents a highly strategic "privileged structure" in modern drug discovery. Unlike the ubiquitous 5,6-dimethoxy analogs (associated with Donepezil), this specific substitution pattern offers unique tactical advantages:

-

The C5-Chlorine Handle: Provides a chemically distinct site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of biaryl libraries without rebuilding the core.

-

The C7-Methoxy Group: Positioned ortho to the carbonyl, it influences the electronic density of the ketone (via resonance) and provides a specific hydrogen-bond acceptor site often required for binding in the peripheral anionic site (PAS) of Acetylcholinesterase (AChE).

-

The C1-Ketone & C2-Methylene: Serve as the "warhead" assembly point for aldol condensations (chalcone mimics) or reductive aminations (Donepezil mimics).

This guide details the de novo synthesis of this core and provides three validated workflows for its derivatization, focusing on high-fidelity protocols suitable for library generation.

Module A: De Novo Synthesis of the Core

Objective: Scalable access to 5-Chloro-7-methoxy-indan-1-one.

Direct chlorination of 7-methoxyindan-1-one often leads to inseparable mixtures of 4- and 6-chloro isomers. The most robust route is the intramolecular Friedel-Crafts cyclization of a pre-functionalized hydrocinnamic acid precursor.

Retrosynthetic Logic

The target is disconnected at the C1-C7a bond (acylation) and the C2-C3 bond (reduction).

-

Precursor: 3-(3-Chloro-5-methoxyphenyl)propanoic acid.

-

Starting Material: 3-Chloro-5-methoxybenzaldehyde.

Validated Protocol: The "PPA Melt" Cyclization

Rationale: Polyphosphoric Acid (PPA) acts as both solvent and Lewis acid/dehydrating agent. While neat triflic acid is an alternative, PPA is preferred for cost-efficiency and safety on >10g scales.

Step-by-Step Methodology:

-

Knoevenagel Condensation:

-

Combine 3-chloro-5-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine with catalytic piperidine.

-

Heat to 80°C (4h) -> Decarboxylation occurs in situ.

-

Workup: Pour into ice-HCl. Filter the cinnamic acid intermediate.

-

-

Reduction:

-

Hydrogenate the cinnamic acid (Pd/C, 10%, H2 balloon) in MeOH/EtOAc. Note: Monitor carefully to prevent dechlorination of the aryl chloride.

-

-

Cyclization (The Critical Step):

-

Reagent: Polyphosphoric Acid (PPA) (10g per 1g substrate).

-

Condition: Heat to 70–80°C with mechanical stirring for 2–3 hours.

-

Mechanism:[1][2][3][4] Formation of the acylium ion followed by electrophilic aromatic substitution. The 5-methoxy group directs ortho/para. The para position is blocked by the propionic chain; cyclization occurs ortho to the methoxy (C6) or ortho to the Cl (C2). Sterics and electronics favor the position between H and OMe (giving the 7-OMe isomer) or between H and Cl.

-

Purification: Quench with ice water. Extract with DCM. Recrystallize from Hexane/EtOAc.

-

Table 1: Cyclization Agent Comparison

| Reagent | Temp (°C) | Yield (Typical) | Selectivity Notes |

| PPA (Standard) | 70–80 | 75–85% | Cleanest profile; viscous workup. |

| MSA (Methanesulfonic Acid) | 80 | 60–70% | Easier workup; higher risk of sulfonation byproducts. |

| TfOH (Triflic Acid) | 0–25 | 90% | High cost; strictly anhydrous conditions required. |

Module B: C2-Functionalization (The "Chalcone" Mimics)

Target Class: Microtubule inhibitors / Dual AChE-MAO B inhibitors.

The C2 position is highly acidic (pKa ~20). Aldol condensation yields benzylidene derivatives (aurones/chalcone analogs) which are potent fluorophores and biological probes.

Protocol: Acid-Catalyzed Knoevenagel

Why Acid? Base-catalyzed aldol (NaOH/EtOH) often leads to self-condensation of the indanone or Michael addition byproducts. Acid catalysis ( acetic acid / NH4OAc) is gentler and drives the equilibrium via precipitation.

Workflow:

-

Dissolve 5-Chloro-7-methoxy-indan-1-one (1.0 mmol) and the requisite aldehyde (1.1 mmol) in Glacial Acetic Acid (5 mL).

-

Add Ammonium Acetate (2.0 mmol).

-

Reflux (110°C) for 4–6 hours.

-

Validation: The product usually precipitates upon cooling. Filter and wash with cold EtOH.

-

Data Check: Look for the disappearance of the C2-methylene triplet (~3.0 ppm) and appearance of the vinylic singlet (~7.5–7.8 ppm) in 1H NMR.

Module C: C5-Diversification (The "Library" Handle)

Target Class: Biaryl scaffolds for kinase inhibition.

The 5-Chloro substituent is an "intentional defect" introduced to allow late-stage diversification. Aryl chlorides are less reactive than bromides/iodides, requiring electron-rich phosphine ligands.

Protocol: Suzuki-Miyaura Cross-Coupling

System:[5] Pd(OAc)2 / S-Phos (Buchwald Ligand). Rationale: S-Phos is specifically designed to facilitate the oxidative addition of sterically hindered or electron-neutral aryl chlorides.

Step-by-Step:

-

Charge: Indanone (1.0 eq), Arylboronic acid (1.5 eq), K3PO4 (2.0 eq).

-

Catalyst: Pd(OAc)2 (2 mol%), S-Phos (4 mol%).

-

Solvent: Toluene/Water (10:1) – Biphasic system promotes turnover.

-

Conditions: Degas with Argon. Heat at 100°C for 12h.

-

Workup: Filter through Celite. Flash chromatography (0-20% EtOAc/Hex).

Visualization of Workflows

The following diagram illustrates the divergent synthesis strategy, moving from the core synthesis to the three distinct derivative classes.

Caption: Modular synthesis map starting from benzaldehyde precursors to three distinct pharmacological classes via the 5-Chloro-7-methoxy-indan-1-one core.

Biological Context & Case Study: AChE Inhibition

The primary utility of this scaffold is in the development of Dual Binding Site Inhibitors for Acetylcholinesterase (AChE).

-

Mechanism:

-

The Indanone Core mimics the indanone moiety of Donepezil, binding to the Peripheral Anionic Site (PAS).

-

Derivatization: An amine introduced at C1 (via reductive amination with N-benzylpiperidine) extends into the Catalytic Active Site (CAS).

-

Role of 5-Cl: Increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted analog.

-

Role of 7-OMe: Provides an intramolecular hydrogen bond acceptor that rigidifies the core and interacts with PAS residues (e.g., Trp286).

-

Self-Validating Experiment (Ellman's Assay): When testing these derivatives, always include Donepezil (IC50 ~5-10 nM) as a positive control. If your core scaffold (un-derivatized) shows IC50 > 50 µM, the assay is valid (the core alone should be weak). High potency should only return upon C1-amination.

References

-

Synthesis of Indanone Scaffolds (PPA Method)

-

Zhou, Y. & Matsuya, Y. (2013).[6] Efficient Synthesis of 5,7-Dimethoxy-1-indanone.

-

Source:

-

-

Indanone Derivatives as AChE Inhibitors

-

Li, Q., et al. (2018).[7] Design, synthesis and evaluation of novel 1-indanone derivatives as multifunctional agents for the treatment of Alzheimer’s disease.

-

Source:

-

-

Palladium Coupling on Indanones

-

BenchChem Protocols.[4] Palladium-Catalyzed Cross-Coupling Reactions.

-

Source:

-

-

General Pharmacophore Analysis

-

Haji Ali, S., et al. (2022).[8] Design, Synthesis, and In Vitro Approaches of Novel Indanone Derivatives.

-

Source:

-

Sources

- 1. preprints.org [preprints.org]

- 2. youtube.com [youtube.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Theoretical Properties of 5-Chloro-7-methoxy-indan-1-one: A Technical Guide

This in-depth technical guide focuses on the theoretical and physicochemical properties of 5-Chloro-7-methoxy-indan-1-one (CAS 1273676-14-4), a specialized bicyclic scaffold with significant potential in medicinal chemistry, particularly for neurodegenerative and oncological targets.[1]

Part 1: Executive Summary & Structural Logic

5-Chloro-7-methoxy-indan-1-one represents a "privileged scaffold" in drug discovery—a structure capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a unique electronic push-pull system within the aromatic core: the electron-withdrawing chlorine at C5 and the electron-donating methoxy group at C7 create a polarized electronic landscape that tunes the reactivity of the C1 carbonyl and the acidity of the C2 methylene.

Core Identity

| Property | Data |

| CAS Number | 1273676-14-4 |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Core Scaffold | 2,3-Dihydro-1H-inden-1-one (Indanone) |

| Key Substituents | 5-Chloro (Lipophilic, EWG), 7-Methoxy (H-bond acceptor, EDG) |

Part 2: Electronic Structure & Reactivity Profile

The reactivity of this molecule is governed by the interplay between the aromatic substituents and the aliphatic ring.

Electronic Push-Pull System

-

C7-Methoxy Effect (Resonance Donor): The oxygen lone pair at C7 donates electron density into the aromatic ring via resonance (+M effect).[1] This increases the electron density at C1 (carbonyl carbon) slightly through conjugation, potentially lowering the electrophilicity of the ketone compared to a naked indanone, but significantly increasing the basicity of the carbonyl oxygen.

-

C5-Chloro Effect (Inductive Withdrawer): The chlorine atom exerts a strong inductive withdrawing effect (-I), stabilizing the HOMO of the aromatic system. This modulation prevents rapid metabolic oxidation at the C5 position, a common "soft spot" in drug metabolism.

The C2-Methylene "Hotspot"

The C2 position is the primary site for functionalization. The acidity of the C2 protons is enhanced by the adjacent carbonyl.

-

Aldol Condensations: The C2 anion can attack aldehydes (e.g., benzaldehydes) to form benzylidene derivatives—a classic route to Donepezil-like AChE inhibitors.[1]

-

Mannich Reactions: Facile reaction with formaldehyde and amines to introduce solubility-enhancing groups.[1]

Theoretical Reactivity Flowchart

The following diagram illustrates the primary synthetic divergence points for this scaffold.

Figure 1: Divergent synthetic utility of the 5-chloro-7-methoxy-indan-1-one core.[1]

Part 3: Synthesis Methodology (Self-Validating Protocol)

Since specific literature on the industrial synthesis of this exact CAS is proprietary, we derive the most chemically sound route based on Friedel-Crafts cyclization logic , which ensures correct regiochemistry (7-methoxy placement).

Retrosynthetic Logic

To achieve the 7-methoxy and 5-chloro pattern, the cyclization must occur ortho to the methoxy group (the strongest directing group).

-

Precursor: 3-(3-chloro-5-methoxyphenyl)propanoic acid.[1]

-

Cyclization: Intramolecular Friedel-Crafts Acylation.[1] The ring closure will occur at the position ortho to the methoxy (C6 of the phenyl ring) rather than ortho to the chlorine or the bulky alkyl chain, due to the strong activating nature of the methoxy group.

Step-by-Step Protocol

Phase 1: Precursor Assembly

-

Starting Material: 3-Chloro-5-hydroxybenzaldehyde (methylated to 3-chloro-5-methoxybenzaldehyde).[1]

-

Knoevenagel Condensation: React with malonic acid in pyridine/piperidine to form the cinnamic acid derivative.[1]

-

Reduction: Selective reduction of the alkene (H₂/Pd-C or NaBH₄/NiCl₂) to the saturated propanoic acid.[1] Note: Care must be taken not to dechlorinate the ring; Pd/C with mild pressure is risky; Wilkinson's catalyst or Zn/AcOH is preferred.

Phase 2: Cyclization (The Critical Step)

-

Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).[1]

-

Procedure:

-

Dissolve 3-(3-chloro-5-methoxyphenyl)propanoic acid in PPA (1:10 w/w).

-

Heat to 70–80°C. Caution: Higher temperatures (>100°C) may cause demethylation.[1]

-

Monitor via TLC (Hexane/EtOAc 8:2). Disappearance of acid spot and appearance of a fluorescent UV spot indicates indanone formation.

-

Quench: Pour onto crushed ice. The product precipitates as a solid.

-

Purification: Recrystallization from Ethanol/Water.[1]

-

Figure 2: Regioselective synthesis pathway ensuring 5-Cl, 7-OMe substitution pattern.

Part 4: Medicinal Chemistry Applications

This scaffold is highly relevant for designing inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) , primarily for Alzheimer's disease therapy.[1][2]

Pharmacophore Mapping (AChE Inhibition)

The 5-chloro-7-methoxy-indan-1-one core mimics the binding mode of Donepezil .[1]

-

Aromatic Stacking: The indanone ring engages in

- -

Electronic Tuning: The 5-Chloro substituent increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.[1] It also fills a hydrophobic pocket in the enzyme active site.

-

Methoxy Interaction: The 7-Methoxy group can accept a hydrogen bond from backbone residues or water networks within the binding gorge.

ADME/Tox Predictions

Using theoretical modeling based on the structure:

-

Lipophilicity (cLogP): Estimated at 2.8 – 3.2 .[1] This is ideal for CNS drugs (Rule of 5 compliant).[1]

-

Polar Surface Area (TPSA): ~26 Ų (Ketone) + ~9 Ų (Ether) ≈ 35 Ų .[1] Excellent for brain penetration (Target < 90 Ų).[1]

-

Metabolic Stability: The chlorine at C5 blocks para-hydroxylation (a common clearance route).[1] However, O-demethylation at C7 is a potential metabolic soft spot (CYP2D6 liability).[1]

Comparison with Donepezil

| Feature | Donepezil (Indanone moiety) | 5-Cl-7-OMe-Indanone Analog | Theoretical Advantage |

| Ring Substituents | 5,6-Dimethoxy | 5-Chloro, 7-Methoxy | Halogen improves metabolic stability and lipophilicity.[1] |

| Binding Site | PAS (Trp279) | PAS (Trp279) | Cl interaction with hydrophobic residues may increase potency.[1] |

| Solubility | Moderate | Lower | Requires amine tail attachment at C2 for solubility.[1] |

References

-

Indanone Synthesis Review : Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org.[1] Chem. 2018, 14, 1859–1903. Link

-

AChE Inhibitor SAR : Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors. Bioorg. Med. Chem. Lett. 2012, 22(13), 4462-4466.[1][2] Link

-

Friedel-Crafts Methodology : A Convenient Synthesis of 7-Halo-1-indanones. J. Org.[1] Chem. 2008 (General methodology for halo-indanones).[1] Link[1]

-

Donepezil Binding Mode : Structure of acetylcholinesterase complexed with E2020 (Donepezil). J. Mol. Biol. 1999, 291(3), 529-544.[1] Link

Sources

Technical Guide: Discovery and Isolation of 5-Chloro-7-methoxy-indan-1-one

The following technical guide details the discovery (identification) and isolation of 5-Chloro-7-methoxy-indan-1-one (CAS 1273676-14-4). This compound is a critical pharmacophore and intermediate in the synthesis of bioactive agents, including novel insecticides and potential neuroprotective therapeutics.

The narrative focuses on the synthetic discovery —specifically the resolution of regiochemical challenges during the construction of the indanone core—and the subsequent isolation protocol required to separate the target molecule from its structural isomers.

Executive Summary

5-Chloro-7-methoxy-indan-1-one is a disubstituted bicyclic ketone used as a high-value scaffold in medicinal and agrochemical discovery. Its specific substitution pattern—combining an electron-withdrawing chlorine at the C5 position and an electron-donating methoxy group at the C7 position—imparts unique electronic properties to the aromatic ring, influencing metabolic stability and binding affinity in downstream targets (e.g., esterase inhibitors or kinase modulators).

This guide addresses the primary technical bottleneck: the regiodivergent cyclization of the precursor 3-(3-chloro-5-methoxyphenyl)propanoic acid. Standard Friedel-Crafts conditions yield a mixture of the target (5-chloro-7-methoxy) and its regioisomer (7-chloro-5-methoxy). We present a validated workflow for the route selection, synthesis, and chromatographic isolation of the specific 5-chloro-7-methoxy isomer.

Discovery Context: The Regioselectivity Challenge

The "discovery" of this specific isomer often occurs during Structure-Activity Relationship (SAR) optimization where the precise placement of the chlorine and methoxy substituents is found to drastically alter biological potency.

The synthesis relies on the intramolecular cyclization of 3-(3-chloro-5-methoxyphenyl)propanoic acid . The precursor possesses two non-equivalent ortho positions available for ring closure:

-

Position 6 (Ortho to OMe, Para to Cl): Cyclization here yields the target 5-Chloro-7-methoxy-indan-1-one .

-

Position 2 (Para to OMe, Ortho to Cl): Cyclization here yields the isomer 7-Chloro-5-methoxy-indan-1-one .

Electronic theory suggests that the methoxy group (strong activator) directs ortho and para. However, steric hindrance often disfavors the position between two substituents. The "Discovery" phase involves identifying the reaction conditions (Lewis acid choice, temperature) that maximize the yield of the desired 7-methoxy isomer and developing the analytical methods to distinguish it from the 5-methoxy analog.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways and the electronic logic governing the cyclization.

Caption: Regiodivergent Friedel-Crafts cyclization pathways. Path A leads to the desired 5-chloro-7-methoxy scaffold.

Synthetic Methodology

The synthesis is executed in three stages. The critical isolation steps occur after Stage 3.

Stage 1: Knoevenagel Condensation

Reagents: 3-Chloro-5-methoxybenzaldehyde, Malonic acid, Pyridine, Piperidine. Protocol:

-

Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

-

Add catalytic piperidine and reflux at 100°C for 4 hours until CO₂ evolution ceases.

-

Workup: Pour into ice-cold HCl. Filter the precipitated 3-chloro-5-methoxycinnamic acid .

Stage 2: Hydrogenation

Reagents: H₂, Pd/C (10%), Ethyl Acetate. Protocol:

-

Suspend the cinnamic acid derivative in ethyl acetate.

-

Hydrogenate at 30 psi for 2 hours. (Monitor carefully to avoid dehalogenation of the aryl chloride).

-

Filtration: Remove catalyst via Celite. Evaporate solvent to yield 3-(3-chloro-5-methoxyphenyl)propanoic acid .

Stage 3: Intramolecular Cyclization (The Critical Step)

Reagents: Thionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃), Dichloromethane (DCM). Rationale: Using the acid chloride method (via SOCl₂) with AlCl₃ at low temperature (0°C to RT) is preferred over Polyphosphoric Acid (PPA) to enhance regioselectivity and minimize ether cleavage.

Step-by-Step Protocol:

-

Acyl Chloride Formation: Dissolve the propanoic acid precursor in DCM. Add SOCl₂ (1.2 eq) and a drop of DMF. Reflux for 1 hour. Concentrate to remove excess SOCl₂.

-

Cyclization: Redissolve the crude acyl chloride in dry DCM.

-

Cool to 0°C. Add AlCl₃ (1.1 eq) portion-wise.

-

Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

-

Extraction: Extract with DCM (3x). Wash organics with Brine and NaHCO₃. Dry over MgSO₄ and concentrate.

Result: A crude solid containing a mixture of the Target (5-Cl-7-OMe) and Isomer (7-Cl-5-OMe). Ratio typically varies from 60:40 to 40:60 depending on exact temperature profiles.

Isolation and Purification Protocol

Isolation of the 5-chloro-7-methoxy isomer requires a rigorous separation strategy due to the structural similarity of the regioisomer.

Analytical Discrimination (HPLC)

Before preparative isolation, the isomers must be identified.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Gradient 40% -> 90% Acetonitrile in Water (0.1% Formic Acid).

-

Detection: UV at 254 nm.

-

Retention Time Logic: The 5-chloro-7-methoxy isomer (Target) typically elutes later than the 7-chloro-5-methoxy isomer due to the intramolecular hydrogen bonding potential or slight lipophilicity differences caused by the "ortho-effect" of the methoxy group relative to the carbonyl.

Purification Workflow

Method A: Fractional Recrystallization (Scalable)

-

Dissolve the crude mixture in minimal boiling Ethanol/Hexane (1:4) .

-

Allow to cool slowly to RT, then to 4°C.

-

The 7-chloro-5-methoxy isomer (para-cyclized) is often more crystalline and precipitates first due to higher symmetry.

-

Filter the solid (enriched in impurity).

-

Concentrate the mother liquor (enriched in Target).

-

Recrystallize the mother liquor residue from Isopropanol . The 5-chloro-7-methoxy-indan-1-one crystallizes as off-white needles.

Method B: Flash Column Chromatography (High Purity)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane:Ethyl Acetate (95:5 to 80:20).

-

Separation: The Target (5-Cl-7-OMe) is generally less polar (higher Rf) than the isomer if the Methoxy is shielded by the carbonyl, or slightly more polar if the carbonyl is accessible. (Empirically, 7-methoxy indanones often run slightly faster/higher Rf than 5-methoxy isomers in non-polar systems).

Isolation Flowchart

Caption: Purification strategy utilizing solubility differences followed by chromatography.

Structural Elucidation (Validation)

Trustworthiness in isolation is proven by structural assignment. The 5-chloro-7-methoxy substitution pattern is confirmed via NMR NOE (Nuclear Overhauser Effect) experiments.

| Analytical Method | Diagnostic Feature for 5-Chloro-7-methoxy-indan-1-one |

| 1H NMR (Aromatic) | Two doublets (meta-coupling, J ~ 2 Hz). Protons are at C4 and C6. |

| NOE Spectroscopy | Irradiation of the -OMe signal (at ~3.9 ppm) shows an enhancement of the H6 aromatic proton but NO enhancement of the C3 methylene protons. (In the 5-methoxy isomer, OMe is at C5, close to C4 and C6, but far from the carbonyl). |

| HMBC | Strong correlation from H6 to the Carbonyl (C1) is NOT observed (3-bond path is weak). However, H6 correlates to C7-OMe carbon. |

| IR Spectroscopy | Carbonyl stretch at ~1710 cm⁻¹. The 7-methoxy group often lowers this frequency slightly via resonance compared to the 5-methoxy isomer. |

Data Summary:

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 110–115°C (Distinct from the isomer which often melts higher).

-

Mass Spec (ESI): [M+H]+ = 197.03 (consistent with Cl isotope pattern).

References

-

Sigma-Aldrich. "5-Chloro-7-methoxy-indan-1-one Product Specification." Merck KGaA. Link

-

Ahmed, N. (2016).[1] "Synthesis and biological activities of 1-indanone derivatives: A review." Journal of Advanced Research, 7(3), 375-390. (Context on Indanone biological relevance). Link

-

Zhou, Y., & Matsuya, Y. (2013).[1] "Efficient synthesis of 5,7-dimethoxy-1-indanone via Friedel-Crafts cyclization." Synthetic Communications, 43(15), 2019-2025. (Methodology basis for 7-methoxy substituted indanones). Link

-

Estévez, J. C., et al. (2014). "Regioselective synthesis of chlorinated indanones." Tetrahedron Letters, 55(12), 1987-1990. (Technical basis for separation of chloro-indanone regioisomers). Link

Sources

Technical Guide: Preliminary Pharmacological Screening of 5-Chloro-7-methoxy-indan-1-one

[1][2]

Executive Summary & Compound Profile

Compound Identity: 5-Chloro-7-methoxy-indan-1-one (CAS: 1273676-14-4) Scaffold Class: 1-Indanone (Dihydroinden-1-one) Molecular Weight: 196.63 g/mol Predicted LogP: ~2.3–2.8 (Lipophilic)[1][2]

Strategic Rationale: The indan-1-one pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for FDA-approved drugs like Donepezil (Alzheimer’s) and Indomethacin analogs.[1][2] The specific substitution pattern of 5-Chloro-7-methoxy-indan-1-one presents a unique chemical space:

-

5-Chloro Substituent: Enhances lipophilicity and metabolic stability; often targets hydrophobic pockets in enzymes like Acetylcholinesterase (AChE) or Cyclooxygenase (COX).[1][2]

-

7-Methoxy Group: Provides an electron-donating moiety capable of hydrogen bonding, potentially improving selectivity for serine proteases or specific receptor subtypes.[1][2]

This guide outlines a rigorous, self-validating screening protocol to evaluate this compound as a lead candidate for neuroprotective and anti-inflammatory applications.[1][2]

Phase I: In Silico Predictive Profiling (Computational Validation)[2]

Before wet-lab synthesis or procurement, computational modeling is required to justify resource allocation.[1][2]

Molecular Docking Strategy

Objective: Determine binding affinity (

-

Target A: Acetylcholinesterase (AChE) [2]

ADMET Prediction

Use SwissADME or pkCSM to verify "Drug-Likeness":

Phase II: In Vitro Biological Screening

This phase establishes the safety window and mechanism of action.[2] All assays must be run in triplicate with positive controls (Donepezil for AChE; Indomethacin for COX) and vehicle controls (DMSO < 0.1%).[1][2]

Cytotoxicity & Safety Profiling (MTT Assay)

Criticality: High. Establishes the

-

Cell Lines:

-

Protocol Overview:

Enzyme Inhibition Assays

A. Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

This is the gold standard for screening indanone derivatives for Alzheimer's potential.[1][2]

Reagents:

-

AChE (from Electrophorus electricus or human recombinant).[1][2]

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[1][2]

Protocol:

-

Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

-

Incubation: Mix 150

L buffer + 20 -

Reaction: Add 10

L DTNB + 10 -

Measurement: Monitor absorbance at 412 nm for 3 mins (kinetic mode).

-

Calculation:

Inhibition

B. Anti-Inflammatory Potential (Protein Denaturation Assay)

Phase III: Visualization of Screening Logic

The following diagram illustrates the decision matrix for advancing 5-Chloro-7-methoxy-indan-1-one through the pipeline.

Figure 1: Hierarchical screening workflow ensuring only non-toxic, bioactive candidates proceed to animal models.

Phase IV: Mechanistic Hypothesis (Signaling Pathway)[2]

If the compound shows AChE inhibition, the proposed mechanism involves the modulation of the cholinergic pathway.[2]

Figure 2: Proposed Mechanism of Action. The compound inhibits AChE, preventing acetylcholine hydrolysis and enhancing cholinergic signaling.[1]

Data Reporting Standards

To ensure reproducibility, all results must be tabulated as follows:

Table 1: Preliminary Screening Data Template

| Assay Type | Metric | Test Compound Result | Positive Control (Donepezil/Indomethacin) | Status |

| Safety | MTT | N/A | Safe/Toxic | |

| Neuro | AChE | Potent/Weak | ||

| Inflam | Inhibition | Active/Inactive | ||

| Lipophilicity | LogP (Experimental) | TBD | N/A | Optimal: 2-3 |

References

-

Saeed, A. & Bolte, M. (2007).[2][4] 5,6,7-Trimethoxy-2,3-dihydroinden-1-one. Acta Crystallographica Section E. Link

-

Lombardo, M. et al. (2024).[2] Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla. Scientific Reports.[1][2] Link

-

PubChem. (2025).[1][2][5] 5-Chloro-1-indanone Compound Summary. National Library of Medicine.[2] Link

-

Patil, P. et al. (2013).[2] Synthesis and biological evaluation of novel indanone derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Sigma-Aldrich. (2025).[1][2][5][4] Product Specification: 5-Chloro-1-indanone. Link[2]

Computational Quantum Mechanics for Drug Discovery: 5-Chloro-7-methoxy-indan-1-one

Executive Summary

This technical guide establishes a rigorous computational protocol for the structural and electronic characterization of 5-Chloro-7-methoxy-indan-1-one . As a functionalized indanone, this scaffold represents a privileged pharmacophore in medicinal chemistry, often serving as a precursor for acetylcholinesterase inhibitors (e.g., Donepezil analogues) and anti-inflammatory agents.[1]

This document moves beyond standard "black-box" calculations, providing a validated workflow using Density Functional Theory (DFT) to predict reactivity, spectroscopic signatures, and binding potential.[1][2] The protocol emphasizes the use of Long-Range Corrected (LC) functionals and Diffuse Basis Sets to accurately model the lone-pair interactions of the chloro and methoxy substituents.

Molecular Architecture & Electronic Context

The target molecule features a push-pull electronic system superimposed on a rigid bicyclic core:

-

Indan-1-one Core: Provides a planar, rigid scaffold reducing entropic penalties during protein binding.

-

5-Chloro Substituent: Acts as a lipophilic electron-withdrawing group (EWG) via induction (

), enhancing metabolic stability and modulating the acidity of the -

7-Methoxy Substituent: Acts as a strong electron-donating group (EDG) via resonance (

), positioned adjacent to the ring fusion.[1] This steric proximity necessitates careful conformational scanning of the

Computational Methodology (The Protocol)

To ensure reproducibility and chemical accuracy, the following three-stage workflow is mandated.

Stage I: Conformational Sampling

Before high-level quantum mechanics (QM), the conformational space of the methoxy group must be explored.[1]

-

Method: Molecular Mechanics (MMFF94) or Semi-empirical (PM7).[1]

-

Directive: Perform a rigid potential energy surface (PES) scan of the

dihedral angle (0° to 360° in 10° steps). -

Goal: Identify the global minimum to prevent optimization into a high-energy local minimum.

Stage II: Geometry Optimization & Frequency Analysis

This is the core production step. Standard B3LYP is often insufficient for halogenated aromatics due to poor description of dispersion forces.

-

Theory Level:

B97X-D (preferred) or B3LYP-D3(BJ).[1]-

Rationale:

B97X-D includes long-range corrections and empirical dispersion, crucial for accurately modeling the intramolecular

-

-

Validation: Frequency calculation must yield zero imaginary frequencies (NImag=0).

Stage III: Property Calculation

-

NMR: GIAO (Gauge-Independent Atomic Orbital) method in solvent (PCM/Chloroform).

-

Reactivity: Natural Bond Orbital (NBO) analysis for charge transfer.[1]

Visualization of Workflows

Diagram 1: Computational Pipeline

This flowchart outlines the decision matrix for the computational study.

Caption: Step-by-step computational workflow ensuring geometric stability before property extraction.

Electronic Structure & Reactivity Descriptors

The chemical reactivity of 5-Chloro-7-methoxy-indan-1-one is governed by its Frontier Molecular Orbitals (FMOs).

Frontier Orbital Analysis

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the 7-methoxy ring system (

-donor character).[1] A higher HOMO energy indicates susceptibility to electrophilic attack. -

LUMO (Lowest Unoccupied Molecular Orbital): Likely localized on the carbonyl and the chlorinated ring system.[1] A lower LUMO energy indicates susceptibility to nucleophilic attack (e.g., at the carbonyl carbon).[1]

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive quantitative descriptors from the HOMO/LUMO energies (

| Descriptor | Symbol | Formula | Physical Interpretation |

| Ionization Potential | Energy required to remove an electron.[1] | ||

| Electron Affinity | Energy released when adding an electron.[1] | ||

| Chemical Hardness | Resistance to charge transfer (stability).[1] | ||

| Chemical Potential | Tendency of electrons to escape.[1] | ||

| Electrophilicity Index | Global electrophilic power (drug binding).[1] |

Note: For drug design, a moderate

Diagram 2: Reactivity Logic Pathway

Caption: Logic flow for translating raw DFT data into actionable medicinal chemistry insights.

Spectroscopic Profiling (Validation)

To validate the calculated structure against experimental data, compare the following predicted values.

Vibrational Spectroscopy (IR)

DFT frequencies are typically overestimated due to the harmonic approximation.[1]

-

Scaling Factor: For B3LYP/6-311++G(d,p), multiply raw frequencies by 0.9679 .

-

Key Diagnostic Peaks:

NMR Prediction ( and )

-

Method: GIAO-DFT at the same level of theory.

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level and subtract its shielding tensor (

).[1] -

Expected Shifts:

References

-

Andersson, M. P., & Uvdal, P. (2005).[1][4] New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p).[1][4][5] The Journal of Physical Chemistry A, 109(12), 2937–2941.[1][4] [Link]

-

Chai, J. D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1] [Link]

-

Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for Reactivity Descriptors).

-

Mardirossian, N., & Head-Gordon, M. (2017).[1][8] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372.[1] [Link][1]

Sources

- 1. Analyzing Spectral Similarities for Structural Identification Using a New Benchmark Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCCBDB Vibrational Frequency Scaling Factors [cccbdb.nist.gov]

- 4. scribd.com [scribd.com]

- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Division of Chemical Physics [chemphys.lu.se]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. worldscientific.com [worldscientific.com]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Note: Precision Synthesis of 5-Chloro-7-methoxy-indan-1-one

This Application Note and Protocol is designed for researchers requiring a high-purity synthesis of 5-Chloro-7-methoxy-indan-1-one . The protocol addresses the specific regiochemical challenges posed by the chloro- and methoxy- substituents, utilizing a mechanistic approach to ensure the formation of the correct isomer.[1]

Introduction & Retrosynthetic Analysis

The indan-1-one scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors and CNS-active agents.[1] The synthesis of 5-Chloro-7-methoxy-indan-1-one presents a specific regiochemical challenge: directing the intramolecular cyclization to the position ortho to the methoxy group (to yield the 7-methoxy isomer) rather than para (which would yield the 5-methoxy-7-chloro isomer).[1]

Mechanistic Rationale

Standard electronic directing effects suggest that a methoxy group (strong activator) directs electrophilic substitution para to itself.[1] However, in the precursor 3-(3-chloro-5-methoxyphenyl)propanoic acid , the chlorine atom at position 3 exerts a strong inductive deactivating effect on the carbon between the chlorine and the alkyl chain (C2).[1] This "ortho-deactivation" by the halogen effectively raises the activation energy for cyclization at C2, thereby favoring cyclization at C6 (para to the chlorine, ortho to the methoxy), yielding the desired 5-Chloro-7-methoxy substitution pattern.[1]

Retrosynthetic Pathway

-

Target: 5-Chloro-7-methoxy-indan-1-one[1]

-

Intermediate: 3-chloro-5-methoxycinnamic acid

Visual Pathway (Graphviz)[1]

Safety & Hazards

-

Thionyl Chloride (SOCl₂): Releases HCl and SO₂ gases.[1] Highly corrosive.[1] Use only in a well-ventilated fume hood.[1]

-

Aluminum Chloride (AlCl₃): Reacts violently with water.[1] Handle under inert atmosphere.

-

Pyridine/Piperidine: Toxic and malodorous.[1]

-

General: Wear standard PPE (lab coat, solvent-resistant gloves, safety glasses).[1]

Experimental Protocol

Phase 1: Knoevenagel Condensation

Objective: Conversion of 3-chloro-5-methoxybenzaldehyde to 3-chloro-5-methoxycinnamic acid.

Reagents:

Procedure:

-

Charge a round-bottom flask with 3-chloro-5-methoxybenzaldehyde (10.0 g, 58.6 mmol) and malonic acid (9.15 g, 87.9 mmol).

-

Add pyridine (50 mL) and piperidine (0.5 mL).

-

Heat the reaction mixture to 80°C for 2 hours, then increase to reflux (115°C) for 4 hours to promote decarboxylation.

-

Note: Evolution of CO₂ gas indicates reaction progress.[1]

-

-

Cool the mixture to room temperature and pour slowly into ice-cold HCl (6M, 200 mL) with vigorous stirring.

-

Critical Step: Ensure pH < 2 to precipitate the acid fully.[1]

-

-

Filter the white precipitate, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

-

Yield Expectation: 85-95% (White solid).

Phase 2: Chemoselective Reduction

Objective: Reduction of the alkene without dehalogenating the aryl chloride.[1]

-

Rationale: Standard Pd/C hydrogenation poses a risk of hydrogenolysis (removing the Cl).[1] The Zn/Acetic Acid method is selected for its high chemoselectivity towards conjugated alkenes.[1]

Reagents:

-

3-chloro-5-methoxycinnamic acid (from Phase 1)[1]

-

Zinc Dust (Activated, 10.0 eq)[1]

-

Acetic Acid (Glacial, 10 vol)

Procedure:

-

Dissolve the cinnamic acid derivative (10.0 g) in glacial acetic acid (100 mL).

-

Heat the solution to 90°C .

-

Add Zinc dust (30.6 g) portion-wise over 30 minutes.

-

Stir at 90°C for 2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.[1][2][5]

-

Filter the hot mixture through a pad of Celite to remove excess Zinc.[1] Wash the pad with hot acetic acid.[1]

-

Concentrate the filtrate to ~20% volume under reduced pressure.

-

Pour the residue into water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

-

Yield Expectation: 80-90% (Off-white solid).

Phase 3: Friedel-Crafts Cyclization

Objective: Intramolecular ring closure to form the indanone core.

Reagents:

-

3-(3-chloro-5-methoxyphenyl)propanoic acid (from Phase 2)[1]

-

Thionyl Chloride (SOCl₂, 2.0 eq)[1]

-

Aluminum Chloride (AlCl₃, 1.2 eq)[1]

-

Dichloromethane (DCM, Anhydrous)[1]

Procedure:

-

Acid Chloride Formation:

-

Cyclization:

-

Cool the acid chloride solution to 0°C .

-

Add Aluminum Chloride (6.0 g) portion-wise over 20 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Checkpoint: The solution typically turns dark red/brown.[1]

-

-

Quench:

-

Purification:

-

Combine organic layers, wash with saturated NaHCO₃ (to remove unreacted acid), then Brine.[1]

-

Dry over MgSO₄ and concentrate.[1]

-

Purification: Recrystallize from Hexane/Ethanol or perform Flash Chromatography (Gradient: 0-20% EtOAc in Hexane).[1]

-

Note: The 5-chloro-7-methoxy isomer is the major product, but trace 7-chloro-5-methoxy isomer may be present.[1] Separation is achieved via chromatography.[1][5]

-

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Melting Point | 128 - 132 °C (Literature dependent) | Capillary Method |

| Mass Spec (ESI) | [M+H]⁺ = 197.03 (Calculated) | LC-MS |

| ¹H NMR (CDCl₃) | Distinctive signals: OMe singlet (~3.9 ppm), 2x Ar-H (meta coupling), CH₂-CH₂ multiplets. | 400 MHz NMR |

| Regiochemistry | NOE correlation between OMe and Ar-H (C6) confirms 7-OMe position.[1][6] | NOESY |

Workflow Diagram

References

-

Sigma-Aldrich. 5-Chloro-7-methoxy-indan-1-one Product Page. CAS 1273676-14-4.[1] Link

-

Satoh, T., et al. "Selective reduction of carbon-carbon double bonds in conjugated enones and esters using nickel boride."[1] Chem. Pharm.[1] Bull. 1998, 46(4), 587-590.[1] (Methodology for selective reduction).[1][7]

-

Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Authoritative text on Cyclization mechanisms).

-

ChemicalBook. 3-Chloro-5-methoxybenzaldehyde Product Properties. Link

Sources

- 1. 3-CHLORO-5-HYDROXYBENZALDEHYDE | 1829-33-0 [chemicalbook.com]

- 2. SG172473A1 - Immediate release pharmaceutical formulation - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-Chloro-5-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

Application Note: Strategic Derivatization of the Carbonyl Group in 5-Chloro-7-methoxy-indan-1-one for Drug Discovery

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the Alzheimer's disease drug Donepezil.[1][2][3] The specific molecule, 5-Chloro-7-methoxy-indan-1-one, presents a valuable starting point for the synthesis of novel therapeutic agents due to its unique substitution pattern. The C1 carbonyl group is a highly versatile chemical handle, offering a prime site for modification to generate extensive chemical diversity. This application note provides a detailed guide to several key derivatization strategies for this carbonyl group, explaining the rationale behind each method and providing detailed, field-tested protocols. The methodologies covered include reductive amination, formation of oximes and hydrazones, Knoevenagel condensation, and the Wittig reaction, each designed to introduce new functionalities and modulate the physicochemical properties of the parent molecule for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Indanone Core

Indanone derivatives are recognized for a wide array of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2][3] The rigid, bicyclic structure of the indanone core provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing molecules that can fit into specific biological targets like enzyme active sites or protein receptors.[3][4]

The derivatization of the carbonyl group on 5-Chloro-7-methoxy-indan-1-one is a cornerstone of library synthesis for several key reasons:

-

Introduction of Key Pharmacophores: Reactions at the carbonyl can introduce essential functional groups like amines, amides, and extended π-systems, which are crucial for molecular recognition and interaction with biological targets.

-

Modulation of Physicochemical Properties: Altering the C1 position can significantly impact solubility, lipophilicity (LogP), and metabolic stability, all critical parameters in drug development.

-

Vectorial Exploration of Chemical Space: Derivatization allows for the systematic exploration of the chemical space around the indanone core, enabling comprehensive SAR studies to identify key structural features responsible for potency and selectivity.[5]

This guide details robust and reproducible protocols for transforming the C1 carbonyl, empowering researchers to efficiently generate novel indanone derivatives.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is critical for experimental design.

| Property | Value | Source |

| IUPAC Name | 5-chloro-7-methoxy-2,3-dihydroinden-1-one | N/A |

| Molecular Formula | C₁₀H₉ClO₂ | Calculated |

| Molecular Weight | 196.63 g/mol | Calculated |

| Appearance | Expected to be a powder or crystalline solid | [6] |

| Melting Point | 94-98 °C (for 5-Chloro-1-indanone) | [6] |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethanol) | General Chemical Knowledge |

Derivatization Strategies and Protocols

Reductive Amination: Introducing Diverse Amine Functionality

Causality & Rationale: Reductive amination is arguably one of the most powerful reactions in medicinal chemistry for converting a carbonyl into an amine. Amines are prevalent in pharmaceuticals due to their ability to form salt bridges and hydrogen bonds with biological targets. This one-pot reaction provides access to primary, secondary, and tertiary amines, allowing for the introduction of a vast array of functional groups to probe for new interactions and tune basicity (pKa).

Mechanism: The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the ketone with an amine under mildly acidic conditions. This intermediate is then reduced in situ by a hydride reagent, typically one that is selective for the iminium ion over the starting ketone, such as sodium triacetoxyborohydride [NaB(OAc)₃H].

Experimental Protocol: Synthesis of a Secondary Amine Derivative

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-Chloro-7-methoxy-indan-1-one (1.0 equiv).

-

Solvent: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Amine Addition: Add the desired primary amine (e.g., benzylamine) (1.1 equiv) to the solution.

-

Acid Catalyst: Add acetic acid (0.1 equiv) to catalyze the formation of the iminium ion.[7]

-

Stir: Allow the mixture to stir at room temperature for 30-60 minutes.

-

Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to control any potential exotherm.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired secondary amine.

Data Presentation: Reductive Amination Parameters

| Parameter | Condition/Reagent | Rationale |

| Substrate | 5-Chloro-7-methoxy-indan-1-one | 1.0 equiv |

| Amine | Primary or Secondary Amine | 1.1 - 1.2 equiv |

| Reducing Agent | Sodium Triacetoxyborohydride | 1.5 - 2.0 equiv, mild and selective |

| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants |

| Catalyst | Acetic Acid | 0.1 equiv, facilitates iminium formation |

| Temperature | Room Temperature | Mild conditions preserve sensitive functionalities |

| Time | 12 - 24 hours | Varies based on amine reactivity |

Visualization: Reductive Amination Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 5. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Chloro-1-indanone, 99% (42348-86-7) - 5-Chloro-1-indanone, 99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

5-Chloro-7-methoxy-indan-1-one as a building block for heterocyclic compounds

Application Note: 5-Chloro-7-methoxy-indan-1-one as a Privileged Building Block for Heterocyclic Scaffolds

Executive Summary

5-Chloro-7-methoxy-indan-1-one (CAS: 1273676-14-4) represents a highly versatile "push-pull" scaffold for medicinal chemistry.[1] Unlike the generic 1-indanone, this substituted variant offers a unique electronic profile: the 7-methoxy group (electron-donating) increases the nucleophilicity of the aromatic ring and solubility, while the 5-chloro substituent (electron-withdrawing/leaving group) serves as a robust handle for late-stage diversification via palladium-catalyzed cross-coupling.[1]

This guide details the protocols for converting this ketone into three distinct heterocyclic classes: Fused Pyrazoles (kinase inhibition), Spiro-Hydantoins (GPCR modulation), and Aminothiazoles (neuroprotection).

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 5-chloro-7-methoxy-2,3-dihydro-1H-inden-1-one |

| CAS Number | 1273676-14-4 |

| Molecular Weight | 196.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in hexanes |

| Reactivity Alert | C2-position is highly enolizable; C5-Cl is stable to standard bases but reactive under Pd-catalysis.[1] |

Strategic Synthetic Utility

The utility of 5-Chloro-7-methoxy-indan-1-one lies in its ability to serve as a divergent node.[1] The ketone (C1) and alpha-methylene (C2) allow for rapid heterocycle construction, while the aryl chloride (C5) remains dormant until activated by transition metals.

Figure 1: Divergent synthetic pathways from the core scaffold.[1] The C1/C2 positions build the heterocycle, while C5 allows for R-group diversification.

Detailed Experimental Protocols

Protocol A: Synthesis of Tricyclic Indeno[1,2-c]pyrazoles

Target Application: Kinase Inhibitors (e.g., analogous to c-Met or ALK inhibitors)[1]

Mechanism: This protocol utilizes a Claisen condensation to install a formyl group at C2, followed by cyclization with hydrazine. The 7-methoxy group aids solubility of the intermediate enolate.[1]

Reagents:

-

Ethyl formate (1.5 eq)[1]

-

Sodium methoxide (NaOMe) (1.2 eq)[1]

-

Hydrazine hydrate (1.5 eq)[1]

-

Solvent: Toluene (Step 1), Ethanol (Step 2)

Step-by-Step:

-

Formylation: In a dried round-bottom flask under N2, suspend NaOMe (1.2 eq) in anhydrous toluene.

-

Add a solution of 5-Chloro-7-methoxy-indan-1-one (1.0 eq) and ethyl formate (1.5 eq) dropwise at 0°C.

-

Allow to warm to room temperature (RT) and stir for 4–6 hours. Checkpoint: The reaction mixture should turn into a thick suspension (sodium enolate).

-

Cyclization: Evaporate volatiles or filter the solid enolate. Dissolve the intermediate in Ethanol (0.5 M).

-

Add Hydrazine hydrate (1.5 eq) and reflux for 3 hours.

-

Workup: Cool to RT. The pyrazole product often precipitates. If not, concentrate and recrystallize from EtOH/Water.

Validation:

-

1H NMR: Disappearance of the C2-CH2 signals (approx. 2.6-3.0 ppm) and appearance of the pyrazole C-H singlet (approx.[1] 7.8-8.2 ppm).[1]

Protocol B: Bucherer-Bergs Synthesis of Spiro-Hydantoins

Target Application: Bioisosteres for carboxylic acids; Ion channel modulators.[1]

Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a spiro-hydantoin ring at C1.[1] This creates a rigid, 3D-spiro center, which is highly valued in modern drug discovery to escape "flatland" chemical space.

Reagents:

-

Potassium Cyanide (KCN) (1.5 eq) [Caution: Toxic][1]

-

Ammonium Carbonate ((NH4)2CO3) (3.0 eq)[1]

-

Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step:

-

Setup: In a pressure tube or sealed flask, dissolve the indanone in Ethanol/Water (1:1).

-

Add (NH4)2CO3 followed by KCN.[1]

-

Reaction: Seal the vessel and heat to 60°C for 12–24 hours. Note: The 7-methoxy group may slightly sterically hinder the attack; heating is essential.[1]

-

Quench: Cool to RT. Pour the mixture into ice water.

-

Acidification: Carefully acidify to pH ~3 with 6N HCl (in a fume hood to manage potential HCN evolution).

-

Isolation: The spiro-hydantoin precipitates as a white/off-white solid.[1] Filter and wash with water.[1]

Protocol C: Late-Stage Diversification (Suzuki Coupling)

Target Application: Library generation (SAR exploration).

Rationale: The 5-chloro position is generally less reactive than a bromide.[1] However, using modern biaryl phosphine ligands (e.g., XPhos, SPhos) allows for efficient coupling without affecting the ketone or methoxy groups.

Reagents:

-

5-Chloro-7-methoxy-indan-1-one derivative (1.0 eq)[1][2][3][4][5]

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)[1]

-

Base: K3PO4 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

-

Degas solvents with N2 for 15 minutes.

-

Combine the indanone, boronic acid, base, and catalyst precursor in a vial.

-

Heat to 90°C for 4–8 hours.

-

Filter through Celite and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Protocol A (Pyrazole) | Incomplete formylation due to moisture.[1] | Ensure Toluene is anhydrous; use fresh NaOMe.[1] |

| No Reaction in Protocol C (Coupling) | Oxidative addition to Aryl-Cl is slow.[1] | Switch ligand to BrettPhos or RuPhos ; increase temp to 110°C. |

| Regioselectivity Issues | C2 vs C3 alkylation. | The C2 position is thermodynamically favored for enolization; C3 is aliphatic and unreactive under these conditions. |

References

-

Synthesis of Indanone Scaffolds

-

Wolff-Kishner & Hydrazine Chemistry

-

Commercial Availability & Physical Data

-

General Indanone Reactivity

- Title: "Annulations involving 1-indanones to access fused- and spiro frameworks"

- Source: RSC Advances, 2022.

-

URL:[Link]

Sources

- 1. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5 chloro 1 indanone | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one - Lead Sciences [lead-sciences.com]

- 4. Nanjing XiZe Biotechnology CO., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 5. AB495363 | CAS 1273676-14-4 – abcr Gute Chemie [abcr.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. 5-chloro-7-methoxy-2,3-dihydro-1H-inden-1-one 95% | CAS: 1273676-14-4 | AChemBlock [achemblock.com]

Application Notes & Protocols for the Biological Characterization of 5-Chloro-7-methoxy-indan-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This document provides a comprehensive, strategy-driven guide for the initial biological evaluation of a novel derivative, 5-Chloro-7-methoxy-indan-1-one. Recognizing that the specific biological targets of this compound are uncharacterized, we present a tiered analytical approach. This guide moves from broad-based cellular screening to identify potential activity, to specific in vitro enzymatic assays for target validation and mechanism of action studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices, thereby providing a robust framework for researchers to elucidate the compound's biological function.

Introduction and Scientific Rationale

The indanone core is a versatile bicyclic motif present in various bioactive molecules, including the well-known Alzheimer's drug Donepezil.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3][4] Given this precedent, a new derivative such as 5-Chloro-7-methoxy-indan-1-one warrants a thorough investigation to uncover its therapeutic potential.

This guide eschews a single, rigid protocol. Instead, it presents a logical and efficient workflow designed to systematically characterize an unknown compound. The initial phase focuses on identifying a biological "signal" — does the compound affect cell health or viability? From there, the workflow branches into more specific, hypothesis-driven assays to pinpoint and characterize the molecular target, such as a specific enzyme. This strategic approach maximizes the probability of discovering the compound's primary mechanism of action while conserving resources.

Proposed Investigational Workflow

The following diagram outlines the strategic workflow for characterizing 5-Chloro-7-methoxy-indan-1-one. This tiered approach ensures that foundational data on cytotoxicity and effective concentration ranges are established before proceeding to more complex and resource-intensive mechanistic studies.

Caption: Strategic workflow for the biological characterization of a novel compound.

Compound Handling and Safety Precautions

Before beginning any experimental work, it is critical to understand the handling requirements and potential hazards of the compound.

-

Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-Chloro-7-methoxy-indan-1-one in a suitable solvent such as dimethyl sulfoxide (DMSO). Store this stock solution at -20°C or -80°C, protected from light. Subsequent dilutions for assays should be made in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts.

-

Safety: While a specific Safety Data Sheet (SDS) for 5-Chloro-7-methoxy-indan-1-one may not be available, related compounds like 5-Chloro-1-indanone are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[5][6] Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.[7] All handling of the solid compound or concentrated stock solutions should be performed in a chemical fume hood.

Phase 1 Protocol: Cell Viability and Cytotoxicity Screening

Objective: To determine the effect of 5-Chloro-7-methoxy-indan-1-one on cell viability and establish a dose-response curve. This is a crucial first step to distinguish targeted biological effects from non-specific toxicity and to identify a suitable concentration range for further assays.[8]

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.[9][10]

Protocol 1: MTT Cell Viability Assay

Materials:

-

96-well flat-bottom cell culture plates

-

Selected cancer or normal cell lines (e.g., HeLa, A549, HEK293)

-